An In-depth Technical Guide to 4-(2-Phenyleth-1-ynyl)benzonitrile (CAS No. 29822-79-5)
An In-depth Technical Guide to 4-(2-Phenyleth-1-ynyl)benzonitrile (CAS No. 29822-79-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2-Phenyleth-1-ynyl)benzonitrile, a diarylalkyne compound with significant potential in materials science and medicinal chemistry. We will delve into its chemical and physical properties, synthesis and purification protocols, detailed spectroscopic analysis, and explore its current and prospective applications.
Molecular Profile and Physicochemical Properties
4-(2-Phenyleth-1-ynyl)benzonitrile, also known as 4-(phenylethynyl)benzonitrile, is a rigid, rod-shaped molecule featuring a central alkyne linker connecting a phenyl and a cyanophenyl group. This structure imparts unique electronic and photophysical properties, making it a valuable building block in the design of functional organic materials.
| Property | Value | Reference |
| CAS Number | 29822-79-5 | [1] |
| Molecular Formula | C₁₅H₉N | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Melting Point | 99-101 °C | [1] |
| Boiling Point | 163 °C at 2 Torr | |
| Appearance | Yellow solid | [1] |
| Density (predicted) | 1.15 ± 0.1 g/cm³ |
Synthesis and Purification: A Focus on Palladium-Catalyzed Cross-Coupling
The primary and most efficient method for synthesizing 4-(2-Phenyleth-1-ynyl)benzonitrile is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
The Sonogashira Coupling: Mechanism and Rationale
The choice of the Sonogashira reaction is dictated by its high efficiency, functional group tolerance, and mild reaction conditions. The catalytic cycle, illustrated below, involves the synergistic action of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Detailed Experimental Protocol
This protocol is based on a domino synthesis approach from a 1,1-dichloroalkene, which generates the terminal alkyne in situ for the subsequent Sonogashira coupling.
Materials:
-
4-(2,2-Dichlorovinyl)benzonitrile
-
Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
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Toluene
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Water
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(2,2-dichlorovinyl)benzonitrile (1.0 eq), phenylboronic acid (2.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.2 eq), and potassium carbonate (3.0 eq).
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Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst.
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Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(2-phenyleth-1-ynyl)benzonitrile as a yellow solid.[1]
Self-Validation: The success of the synthesis can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, UV-active spot corresponding to the product. The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 4-(2-Phenyleth-1-ynyl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR (500 MHz, CDCl₃) | 7.60-7.65 | m | 4H (Aromatic protons of the cyanophenyl ring) |
| 7.54-7.56 | m | 2H (Aromatic protons of the phenyl ring) | |
| 7.38-7.39 | m | 3H (Aromatic protons of the phenyl ring) | |
| ¹³C NMR (125 MHz, CDCl₃) | 132.06, 132.04 | Aromatic CH | |
| 131.78 | Aromatic CH | ||
| 129.12 | Aromatic CH | ||
| 128.50 | Aromatic CH | ||
| 128.25 | Quaternary aromatic C | ||
| 122.22 | Quaternary aromatic C | ||
| 118.51 | Cyano C (C≡N) | ||
| 111.47 | Quaternary aromatic C | ||
| 93.78 | Alkyne C (C≡C) | ||
| 87.71 | Alkyne C (C≡C) |
Data sourced from The Royal Society of Chemistry.[1]
Interpretation: The ¹H NMR spectrum shows the characteristic downfield signals for the aromatic protons. The integration of these signals corresponds to the nine aromatic protons in the molecule. The ¹³C NMR spectrum is particularly informative, with distinct signals for the aromatic carbons, the cyano carbon, and the two sp-hybridized carbons of the alkyne bridge.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3088 | Weak | Aromatic C-H stretch |
| 2227 | Strong | C≡N (nitrile) stretch |
| 1603, 1503, 1443 | Medium | Aromatic C=C skeletal vibrations |
| 843, 762, 692 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
Data sourced from The Royal Society of Chemistry.[1]
Interpretation: The most prominent feature in the IR spectrum is the strong, sharp absorption at 2227 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of aromatic C-H and C=C stretching and bending vibrations further confirms the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₁₅H₉N [M]⁺: 203.0735
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Found: 203.0735
Data sourced from The Royal Society of Chemistry.[1]
Interpretation: The high-resolution mass spectrum provides the exact mass of the molecular ion, which matches the calculated mass for the molecular formula C₁₅H₉N. This is a definitive confirmation of the elemental composition of the synthesized compound.
Applications in Materials Science and Drug Discovery
The unique structural and electronic properties of 4-(2-Phenyleth-1-ynyl)benzonitrile make it a promising candidate for various applications.
Organic Electronics
The extended π-conjugation and rigid structure of diarylalkynes are highly desirable for applications in organic electronics.
-
Liquid Crystals: Derivatives of 1,4-bis(phenylethynyl)benzene, which share a similar structural motif, have been investigated for their use in blue phase liquid crystal displays.[2] These materials exhibit a wide nematic temperature range, high optical anisotropy, and acceptable dielectric anisotropy, which are crucial for fast-response display technologies.[3] The cyano group in 4-(2-phenyleth-1-ynyl)benzonitrile provides a strong dipole moment, which is beneficial for the alignment of the molecules in an electric field, a key principle in liquid crystal displays.[4]
-
Organic Light-Emitting Diodes (OLEDs): The high photoluminescence efficiency of phenylene ethynylene derivatives makes them attractive for use as emitters in OLEDs.[5] Diaryl-substituted molecules are also explored as materials for hole-transporting layers in OLED devices due to their suitable ionization potentials.[6] The rigid structure of 4-(2-phenyleth-1-ynyl)benzonitrile can help to prevent non-radiative decay pathways, potentially leading to higher quantum efficiencies in OLEDs.
Medicinal Chemistry and Drug Discovery
The diarylalkyne scaffold is a privileged structure in medicinal chemistry, and 4-(2-Phenyleth-1-ynyl)benzonitrile serves as a valuable building block for the synthesis of more complex bioactive molecules.
-
Farnesyltransferase Inhibitors: A derivative of 4-(2-phenyleth-1-ynyl)benzonitrile has been synthesized and evaluated as a novel farnesyltransferase inhibitor.[7] Farnesyltransferase inhibitors are a class of experimental cancer drugs that target the farnesyltransferase enzyme, which is crucial for the function of the Ras protein, a key player in many cancer signaling pathways. The potent enzymatic and cellular activities of these compounds highlight the potential of the 4-(phenylethynyl)benzonitrile core in the design of new anticancer agents.[7]
Safety and Handling
-
General Precautions: Handle in a well-ventilated place, preferably in a chemical fume hood.[8] Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[9] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[8]
-
Toxicity of Benzonitriles: Benzonitrile and its derivatives are generally considered harmful if swallowed or in contact with skin.[9] Exposure to high levels of benzonitrile can cause respiratory distress, convulsions, and other central nervous system effects.[10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If on skin, wash off with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical advice.[11]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
Disclaimer: The toxicological properties of 4-(2-Phenyleth-1-ynyl)benzonitrile have not been fully investigated. The safety information provided here is based on general knowledge of related compounds and should be supplemented with a thorough risk assessment before handling.
Conclusion
4-(2-Phenyleth-1-ynyl)benzonitrile is a versatile and valuable compound with a promising future in both materials science and drug discovery. Its straightforward synthesis via the Sonogashira coupling, coupled with its desirable electronic and structural properties, makes it an attractive building block for the creation of novel functional materials and potential therapeutic agents. Further research into its applications is warranted and is expected to uncover new and exciting opportunities for this intriguing molecule.
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Li, N., Li, Z., Zhang, X., & Hua, R. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. International journal of molecular sciences, 14(12), 23257–23273. [Link]
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Jankauskas, V., Pozdniakova, V., Gudeika, D., Volyniuk, D., & Grazulevicius, J. V. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules (Basel, Switzerland), 26(22), 6842. [Link]
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MDPI. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Retrieved from [Link]
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